molecular formula C10H8BrN3O2 B12928761 1-Benzyl-4-bromo-5-nitro-1h-imidazole CAS No. 68019-79-4

1-Benzyl-4-bromo-5-nitro-1h-imidazole

Cat. No.: B12928761
CAS No.: 68019-79-4
M. Wt: 282.09 g/mol
InChI Key: DUWQFSOWDGPTHY-UHFFFAOYSA-N
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Description

1-Benzyl-4-bromo-5-nitro-1H-imidazole (CAS 68019-79-4) is a versatile nitroimidazole-based chemical intermediate with significant applications in medicinal chemistry and drug discovery research. Its molecular formula is C 10 H 8 BrN 3 O 2 and it has a molecular weight of 282.10 g/mol . The core research value of this compound lies in its role as a key synthetic building block. The benzyl group at the N1 position and the bromo and nitro substituents on the imidazole ring create a multifunctional scaffold amenable to further chemical modifications, such as nucleophilic substitution reactions . This makes it particularly valuable for constructing more complex molecules aimed at biological screening. This benzylimidazole derivative is part of a well-established class of compounds used in pharmaceutical research. Historically, the 1-benzylimidazole scaffold has been a critical precursor in the development of non-peptide angiotensin II receptor antagonists, which are a major class of antihypertensive drugs . Researchers utilize this specific bromo- and nitro-functionalized intermediate to explore new chemical entities, leveraging the imidazole ring as a central pharmacophore . The nitroimidazole moiety is also known for its role in anti-infectious agents, inhibiting the growth of anaerobic bacteria and protozoa, which underscores the potential of this compound in the synthesis of novel anti-infective candidates . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68019-79-4

Molecular Formula

C10H8BrN3O2

Molecular Weight

282.09 g/mol

IUPAC Name

1-benzyl-4-bromo-5-nitroimidazole

InChI

InChI=1S/C10H8BrN3O2/c11-9-10(14(15)16)13(7-12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

DUWQFSOWDGPTHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])Br

Origin of Product

United States

Synthetic Methodologies for 1 Benzyl 4 Bromo 5 Nitro 1h Imidazole and Analogs

Foundational Approaches to Imidazole (B134444) Ring Construction

The initial formation of the imidazole ring system can be achieved through various synthetic routes, ranging from classical multi-component reactions to modern catalyzed cyclizations.

One of the most fundamental methods for imidazole synthesis is the Debus-Radziszewski reaction, first reported in 1858. nih.gov This classical approach involves a one-pot, multi-component condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.orgmdpi.com The reaction proceeds through the formation of a diimine intermediate from the dicarbonyl and ammonia, which then condenses with the aldehyde to form the imidazole ring. wikipedia.org A significant modification of this method, which allows for the synthesis of N-substituted imidazoles, involves replacing one equivalent of ammonia with a primary amine. wikipedia.org While this method is robust and still used for creating certain C-substituted imidazoles, it can suffer from drawbacks such as harsh reaction conditions and the generation of side products, leading to modest yields. nih.govmdpi.com

Contemporary organic synthesis has introduced more efficient and selective methods for constructing the imidazole scaffold. Transition-metal catalysis is at the forefront of these modern protocols. Copper-catalyzed reactions, for instance, have been successfully employed in three-component domino reactions involving aldehydes, 2-aminopyridines, and terminal alkynes to produce fused imidazole derivatives. beilstein-journals.org Similarly, palladium-catalyzed methodologies have been developed that involve a decarboxylative addition and annulation sequence between aromatic carboxylic acids and functionalized aliphatic nitriles to assemble multiply substituted imidazoles in a single step. nih.gov

To address the shortcomings of classical methods, such as long reaction times and low yields, emerging techniques are often applied. mdpi.com The use of ultrasonic irradiation, a key tool in sonochemistry, has been shown to significantly enhance reaction rates and improve yields in the synthesis of highly substituted imidazoles. mdpi.comresearchgate.net For example, the synthesis of 1,2,4,5-tetrasubstituted imidazoles using γ-Al2O3 nanoparticles as a catalyst saw markedly higher yields and shorter reaction times when conducted under ultrasonic irradiation compared to traditional heating. mdpi.com

Strategies for N-Alkylation with Benzyl (B1604629) Moieties

The introduction of a benzyl group onto the imidazole nitrogen is a critical step in the synthesis of the target compound. This transformation requires careful control of regioselectivity and reaction conditions to ensure the desired isomer is formed in high yield.

The N-alkylation of an unsymmetrically substituted imidazole, such as 4-bromo-5-nitro-1H-imidazole, presents a regiochemical challenge, as the incoming electrophile (e.g., benzyl bromide) can react with either of the two ring nitrogen atoms. The outcome is governed by a combination of electronic and steric factors. otago.ac.nz

In the case of nitroimidazoles, the strong electron-withdrawing nature of the nitro group significantly influences the nucleophilicity of the ring nitrogens. The nitro group deactivates the adjacent nitrogen atom, rendering the more remote nitrogen more susceptible to electrophilic attack. otago.ac.nz For a precursor like 4(5)-bromo-5(4)-nitroimidazole, the nitro group at position 5 would decrease the electron density at the adjacent N1 nitrogen. Consequently, under basic conditions where the imidazole is deprotonated, the benzylation reaction preferentially occurs at the more nucleophilic and less sterically hindered nitrogen, which leads to the formation of the 1-benzyl-4-bromo-5-nitro-1H-imidazole isomer. otago.ac.nznih.gov Studies have shown that the major effect of such substituents is inductive, controlling the site of alkylation. otago.ac.nz

Achieving high yield and selectivity in the N-benzylation of imidazoles requires careful optimization of the reaction parameters. Key variables include the choice of base, solvent, and temperature. Strong bases like sodium hydride (NaH) are often used to deprotonate the imidazole, generating the imidazolate anion, which is a potent nucleophile for reaction with benzyl chloride. nih.gov

Alternatively, reactions can be performed under phase-transfer conditions or in aqueous media with the aid of surfactants. A sustainable approach for N-alkylation has been developed using an aqueous sodium hydroxide (B78521) and sodium dodecyl sulfate (B86663) (SDS) system. researchgate.net The presence of the SDS surfactant helps to overcome the solubility issues of organic substrates in the aqueous phase, enhancing the reaction rate and leading to high yields of the alkylated product in shorter times. researchgate.net For less reactive alkyl halides, moderate heating is often required to drive the alkylation to completion.

Table 1: Optimization of N-Allylation Conditions for Benzimidazole in an Aqueous System

This table illustrates the effect of different surfactants and bases on the yield of N-alkylation, a process analogous to N-benzylation.

EntryBaseSurfactant (10 mol%)Yield (%)
150% aq. NaOHNone20
250% aq. NaOHTBABComplex Mixture
350% aq. NaOHTriton X 10045
450% aq. NaOHSDS97
5Et3NSDSTrace
Data sourced from LookChem report on N-alkylation in SDS-aqueous basic medium.

Introduction and Functionalization of Halogen and Nitro Groups

The synthesis of this compound typically involves the sequential functionalization of a pre-existing imidazole ring rather than building the ring with all substituents in place. The introduction of the bromo and nitro groups is achieved through electrophilic substitution reactions. youtube.com

A direct and efficient route to the key precursor, 5-bromo-4-nitro-1H-imidazole, has been documented. chemicalbook.com This synthesis involves the nitration of 4-bromo-1H-imidazole. The reaction is carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid at an elevated temperature. chemicalbook.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich imidazole ring. byjus.com The nitration occurs selectively at the C4 position (relative to the bromine at C5, following IUPAC nomenclature for the product). The resulting 5-bromo-4-nitro-1H-imidazole can then be subjected to N-benzylation as described in the previous section to yield the final target compound.

Table 2: Synthesis of 5-Bromo-4-nitro-1H-imidazole

This table summarizes the reaction conditions for the nitration of 4-bromo-1H-imidazole.

Starting MaterialReagentsTemperatureReaction TimeYield (%)
4-Bromo-1H-imidazoleConc. Nitric Acid, Conc. Sulfuric Acid110 °C1 hour87%
Data sourced from ChemicalBook synthesis procedure. chemicalbook.com

The general mechanism for such electrophilic halogenation and nitration reactions on aromatic systems involves the generation of a potent electrophile, its attack on the aromatic ring to form a carbocation intermediate (an arenium ion), and the subsequent loss of a proton to restore aromaticity. byjus.commasterorganicchemistry.com

Direct Halogenation and Nitration Techniques on the Imidazole Ring

Direct functionalization of the imidazole core through electrophilic substitution is a primary method for introducing halogen and nitro groups. However, the regioselectivity of these reactions is highly dependent on the reaction conditions and the substituents already present on the ring.

Electrophilic attack on the imidazole ring is influenced by the lone pair of electrons on the unsubstituted nitrogen, which can direct incoming electrophiles. youtube.com Nitration of unsubstituted imidazole, for instance, typically yields the 4-nitroimidazole (B12731) as the major product. youtube.com Further nitration is possible but requires harsh conditions due to the deactivating effect of the first nitro group. youtube.com

A known procedure for the synthesis of a related compound, 5-bromo-4-nitro-1H-imidazole, involves the reaction of 4-bromo-1H-imidazole with concentrated nitric acid in concentrated sulfuric acid at elevated temperatures. chemicalbook.com This demonstrates that a pre-existing halogen can direct the incoming nitro group.

Table 1: Examples of Direct Halogenation and Nitration of Imidazole Derivatives

Starting MaterialReagentsProductYield (%)Reference
4-Bromo-1H-imidazoleConc. HNO₃, Conc. H₂SO₄5-Bromo-4-nitro-1H-imidazole87 chemicalbook.com
ImidazoleAnhydrous HNO₃4-NitroimidazoleFair youtube.com
4-NitroimidazoleAnhydrous HNO₃2,4-Dinitroimidazole- youtube.com

This table presents examples of direct electrophilic substitution on the imidazole ring.

For the synthesis of this compound, a direct approach would likely involve the nitration and bromination of 1-benzyl-1H-imidazole. The benzyl group at the N-1 position would influence the regiochemical outcome of the subsequent electrophilic substitutions.

Sequential Introduction of Substituents for Targeted Synthesis

A more controlled and often preferred method for synthesizing highly substituted imidazoles is the sequential introduction of the desired functional groups. This step-by-step approach allows for greater control over the final structure and can overcome issues of regioselectivity encountered in direct functionalization methods.

The synthesis of complex nitroimidazole-based drugs often employs a sequential route, which may involve protection-deprotection steps and the use of specific coupling reactions. rsc.orgrsc.org For instance, the synthesis of the anti-tuberculosis drug Delamanid involves the reaction of a chiral epoxide with 2-bromo-4-nitroimidazole. rsc.orgrsc.org This highlights a strategy where a pre-functionalized nitroimidazole is coupled with another molecule.

In the context of this compound, a plausible sequential synthesis could start with either 1-benzyl-1H-imidazole followed by sequential bromination and nitration, or by alkylating a pre-brominated and nitrated imidazole, such as 4-bromo-5-nitro-1H-imidazole, with benzyl chloride. The alkylation of N-unsubstituted imidazoles is a common strategy to introduce substituents at the N-1 position. nih.gov The regioselectivity of N-alkylation can be influenced by the position of other substituents on the imidazole ring.

Table 2: Representative Sequential Synthesis Steps for Substituted Imidazoles

StepReactantsReagents/ConditionsProductReference
N-Alkylation4(5)-Nitroimidazole, Alkylating agentK₂CO₃, CH₃CN, 60°C1-Alkyl-4-nitroimidazole
N-Benzylation2-Substituted-4,5-diphenyl-1H-imidazole, Benzyl chlorideSodium hydride1-Benzyl-2-substituted-4,5-diphenyl-1H-imidazole nih.gov
CouplingEpoxide, 2-Bromo-4-nitroimidazoleDIPEA, 115°CCoupled nitroimidazole derivative rsc.org

This table illustrates various steps that can be part of a sequential synthesis strategy for complex imidazole derivatives.

Advanced and Green Chemistry Synthesis Protocols

In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic methods. chemmethod.com For nitroimidazole synthesis, this includes exploring solvent-free reactions, using less hazardous reagents, and employing catalytic systems. mdpi.com

One example of a greener approach is the use of oxone as an oxidant in water for the synthesis of 2-nitroimidazole (B3424786) from 2-aminoimidazole. mdpi.com Another approach involves microwave-assisted synthesis, which can significantly reduce reaction times and sometimes improve yields. nih.gov

While specific green chemistry protocols for this compound are not extensively documented, the principles of green chemistry can be applied. This could involve using a more benign solvent for the N-alkylation step or exploring catalytic methods for the halogenation and nitration steps to avoid the use of stoichiometric and harsh reagents. The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, is also a key aspect of green chemistry that could be applied to the synthesis of this target molecule. wikipedia.org

Chemical Reactivity and Derivatization Pathways of 1 Benzyl 4 Bromo 5 Nitro 1h Imidazole

Reactivity of the Bromo Substituent

The bromine atom at the C4 position of the imidazole (B134444) ring is activated towards substitution by the adjacent electron-withdrawing nitro group at C5. This activation facilitates both nucleophilic aromatic substitution and modern cross-coupling reactions.

The C4-bromo substituent is susceptible to displacement by various nucleophiles. The strong electron-withdrawing effect of the para-nitro group significantly polarizes the C-Br bond and stabilizes the intermediate Meisenheimer-like complex formed during the addition-elimination mechanism of nucleophilic aromatic substitution (SNAr). acs.org This makes the C4 carbon atom highly electrophilic and prone to attack.

Research has shown that N-protected bromo-nitroimidazoles readily undergo nucleophilic displacement. researchgate.netrsc.org For instance, 1-benzyl-5-bromo-4-nitroimidazole, a constitutional isomer of the title compound, has been shown to react with sulfur nucleophiles like ethyl 2-mercaptoacetate in the presence of a base to yield the corresponding thioether derivative. rsc.org This reactivity is general for 4(5)-bromo-nitroimidazoles, which can be displaced by a variety of nucleophiles. researchgate.net

Common nucleophiles and their resulting products in reactions with 1-benzyl-4-bromo-5-nitro-1H-imidazole are summarized below.

NucleophileReagent ExampleProduct Type
AlcoholsSodium Methoxide (NaOMe)4-Alkoxy-1-benzyl-5-nitro-1H-imidazole
PhenolsSodium Phenoxide (NaOPh)4-Phenoxy-1-benzyl-5-nitro-1H-imidazole
AminesPiperidine, Aniline4-Amino-1-benzyl-5-nitro-1H-imidazole
ThiolsSodium Thiophenolate (NaSPh)4-(Arylthio)-1-benzyl-5-nitro-1H-imidazole
CyanideSodium Cyanide (NaCN)1-Benzyl-5-nitro-1H-imidazole-4-carbonitrile

The C4-bromo substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling reaction is a powerful method for creating C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester. researchgate.netlibretexts.org The reaction of this compound with various aryl- or heteroarylboronic acids can furnish a diverse range of 4-aryl-1-benzyl-5-nitro-1H-imidazoles. The presence of the nitro group can be tolerated in such couplings. rsc.org While standard conditions often work, the electronic nature of the bromo-nitroimidazole substrate may require careful optimization of the catalyst, ligand, and base combination for optimal yields. researchgate.net

The Buchwald-Hartwig amination provides a direct route to synthesize aryl amines from aryl halides. organic-chemistry.org This reaction can be applied to couple this compound with a wide array of primary and secondary amines, including anilines, alkylamines, and other heterocyclic amines. nih.gov This method offers a complementary approach to the SNAr reactions for forming C-N bonds, often under milder conditions and with broader substrate scope.

A summary of representative conditions for these cross-coupling reactions is provided in the table below.

Reaction TypeCoupling PartnerCatalystLigandBaseSolventTemperature (°C)
Suzuki-MiyauraPhenylboronic AcidPd(OAc)₂SPhosK₃PO₄Dioxane/H₂O100
Suzuki-MiyauraHeteroarylboronic AcidPdCl₂(dppf)(dppf)Cs₂CO₃THF/H₂O77-90
Buchwald-HartwigAnilinePd₂(dba)₃tBuBrettPhosLHMDSTHF25-80
Buchwald-HartwigAlkylaminePd(OAc)₂XPhosNaOtBuToluene80-110

Reactivity of the Nitro Substituent

The nitro group at the C5 position is a key functional group that not only activates the C4 position but also possesses its own distinct reactivity.

The nitro group can be readily reduced to a primary amine (NH₂), yielding 1-benzyl-4-bromo-1H-imidazol-5-amine. This transformation is fundamental as it converts the strongly electron-withdrawing nitro group into an electron-donating amino group, drastically altering the electronic properties and subsequent reactivity of the imidazole ring. The resulting amino group can be further derivatized, for example, through acylation or diazotization reactions.

Several established methods for the reduction of aromatic nitro compounds are applicable. researchgate.netresearchgate.netacsgcipr.org

Catalytic Hydrogenation: This method involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂), in a solvent like ethanol (B145695) or ethyl acetate. It is generally a clean and high-yielding procedure.

Metal-Acid Reduction: A classic and effective method is the use of a metal in acidic conditions. Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) or ethanol is a widely used reagent for selectively reducing nitro groups in the presence of other functional groups. researchgate.netacsgcipr.org Other systems like iron powder (Fe) in acetic acid can also be employed.

The powerful electron-withdrawing nature of the nitro group significantly reduces the electron density of the entire imidazole ring system, making it susceptible to nucleophilic attack. nih.gov While nucleophilic substitution of the bromine at C4 is a common pathway, under certain conditions, nucleophilic addition to the ring itself can be considered. This process typically involves the formation of a transient, negatively charged σ-complex (a Meisenheimer-like adduct). acs.org

In the context of 5-nitroimidazoles, studies have shown that after an initial one-electron reduction of the nitro group to a nitro radical anion, the imidazole ring becomes highly reactive towards nucleophiles, forming adducts at positions adjacent to the original nitro group. nih.govacs.org This pathway is particularly relevant in biological systems where enzymatic reduction occurs. nih.govnih.gov

Transformations Involving the Imidazole Nitrogen Atoms

With the N1 position occupied by a benzyl (B1604629) group, the remaining imidazole nitrogen at the N3 position retains its nucleophilic character. This lone pair of electrons can participate in reactions with electrophiles, most notably leading to the formation of imidazolium (B1220033) salts through quaternization.

This reaction typically involves treating the this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide). The N3 atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. jcu.cz The resulting product is a 1-benzyl-3-alkyl-4-bromo-5-nitro-1H-imidazolium salt. These cationic imidazolium salts are of significant interest as precursors to N-heterocyclic carbenes (NHCs) and as ionic liquids.

Selective Functionalization Strategies for Complex Molecule Synthesis

The this compound scaffold is primed for selective chemical transformations, allowing for the stepwise and controlled introduction of molecular complexity. The key to its utility lies in the differential reactivity of the bromo and nitro substituents, as well as the influence of the N-benzyl group on the imidazole ring's electronic properties. Researchers have exploited these features to develop a range of derivatization pathways.

One of the primary strategies involves the selective reaction at the C4-bromo position. This position is susceptible to various palladium-catalyzed cross-coupling reactions. For instance, in a manner analogous to other bromo-substituted heterocycles, this position can undergo Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods allow for the introduction of a wide array of aryl, alkynyl, and amino moieties, respectively. The electron-withdrawing nature of the adjacent nitro group at C5 enhances the electrophilicity of the C4 position, facilitating these coupling processes.

Another critical pathway for derivatization is the transformation of the 5-nitro group. The nitro group can be selectively reduced to an amino group under various conditions, such as catalytic hydrogenation using palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride (SnCl2). This newly formed amino group at the C5 position opens up a plethora of subsequent functionalization possibilities. For example, it can be acylated, alkylated, or used as a handle for the construction of fused heterocyclic systems. The resulting 5-amino-1-benzyl-4-bromo-1H-imidazole is itself a versatile intermediate for further diversification.

The interplay between these functional groups allows for a high degree of control in multi-step syntheses. For example, a synthetic route could commence with a palladium-catalyzed coupling at the C4-bromo position, followed by the reduction of the C5-nitro group, and subsequent derivatization of the resulting amine. This orthogonal reactivity is invaluable in the construction of complex target molecules with specific substitution patterns.

While specific research detailing extensive derivatization of this compound is not broadly published, the principles of selective functionalization of nitro- and bromo-substituted imidazoles are well-established. These strategies provide a clear roadmap for the utilization of this versatile building block in the synthesis of novel and complex chemical entities.

Structural Elucidation and Advanced Spectroscopic/crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 1-Benzyl-4-bromo-5-nitro-1H-imidazole is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) and imidazole (B134444) moieties. The electron-withdrawing nature of the nitro group at the C5 position and the bromine atom at the C4 position will significantly influence the chemical shifts of the imidazole ring protons.

The protons of the benzyl group are anticipated to appear in their characteristic regions. The methylene (B1212753) protons (CH₂) would likely present as a singlet, integrating to two protons, with a chemical shift around 5.4-5.6 ppm. The phenyl protons would typically resonate in the aromatic region, between 7.2 and 7.5 ppm, likely as a multiplet integrating to five protons.

The sole proton on the imidazole ring, H-2, is expected to be the most downfield-shifted proton of the heterocyclic ring due to the deshielding effects of the adjacent nitrogen atoms and the electron-withdrawing substituents. Its chemical shift is predicted to be in the range of 7.8-8.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2 (imidazole)7.8 - 8.2Singlet1H
Phenyl-H (benzyl)7.2 - 7.5Multiplet5H
CH₂ (benzyl)5.4 - 5.6Singlet2H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom. For this compound, the carbons of the imidazole ring are expected to be significantly influenced by the substituents.

The C5 carbon, bearing the nitro group, is anticipated to be highly deshielded, resonating at a significantly downfield chemical shift, likely in the range of 145-150 ppm. The C4 carbon, attached to the bromine atom, would also be deshielded, but to a lesser extent, with an expected chemical shift around 115-120 ppm. The C2 carbon of the imidazole ring is predicted to appear in the region of 138-142 ppm.

The carbons of the benzyl group will exhibit characteristic chemical shifts. The methylene carbon (CH₂) is expected around 50-55 ppm. The ipso-carbon of the phenyl ring will be in the region of 134-137 ppm, while the other aromatic carbons will resonate between 127 and 129 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2 (imidazole)138 - 142
C4 (imidazole)115 - 120
C5 (imidazole)145 - 150
CH₂ (benzyl)50 - 55
C-ipso (benzyl)134 - 137
C-ortho/meta/para (benzyl)127 - 129

Two-Dimensional NMR Techniques for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be indispensable.

An HSQC experiment would reveal direct one-bond correlations between protons and their attached carbons. For instance, it would correlate the signal of the H-2 proton to the C2 carbon of the imidazole ring and the methylene protons to the methylene carbon of the benzyl group.

HMBC spectroscopy would provide information about longer-range couplings (typically 2-3 bonds). This would be crucial for confirming the position of the benzyl group and the substituents on the imidazole ring. For example, correlations would be expected between the methylene protons of the benzyl group and the C2 and C5 carbons of the imidazole ring, confirming the N1-benzylation. Furthermore, correlations between the H-2 proton and the C4 and C5 carbons would solidify the assignment of the imidazole ring carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, C-N, C=C, and C-H bonds.

The most prominent bands would be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), which are typically strong and appear in the regions of 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-Br stretching vibration is expected in the lower frequency region, typically around 500-600 cm⁻¹.

The aromatic C-H stretching vibrations of the benzyl group would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl and imidazole rings would appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the imidazole ring are expected around 1250-1350 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1520 - 1560
Nitro (NO₂)Symmetric Stretch1340 - 1380
Aromatic C-HStretch> 3000
Aromatic/Heteroaromatic C=CStretch1450 - 1600
Imidazole C-NStretch1250 - 1350
C-BrStretch500 - 600

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FT-IR data. Studies on other nitroimidazole derivatives have demonstrated the utility of Raman spectroscopy in characterizing these compounds. nih.gov

The symmetric stretching vibration of the nitro group is expected to give a strong Raman signal in the 1340-1380 cm⁻¹ region. The breathing modes of the phenyl and imidazole rings would also be prominent in the Raman spectrum. The C-Br stretch would also be Raman active. The analysis of the Raman spectrum would provide a more complete vibrational profile of the molecule, aiding in a comprehensive structural characterization.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Table 1: Theoretical Mass Data for this compound

ParameterValue
Molecular Formula C₁₀H₈BrN₃O₂
Calculated Monoisotopic Mass 280.9854 u
Nominal Mass 281 u

Note: This table is based on theoretical calculations.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint that helps to confirm the structure of a compound. The fragmentation of this compound under electron ionization would likely proceed through several key pathways, based on the fragmentation of similar organic molecules. libretexts.orgyoutube.comlibretexts.orgdocbrown.info

A primary fragmentation event would be the cleavage of the benzylic C-N bond, which is relatively weak. This would result in the formation of a benzyl cation (C₇H₇⁺) with a characteristic m/z of 91. This is a very common and stable fragment for benzyl-substituted compounds. The remaining imidazole fragment would be a radical.

Another significant fragmentation pathway would involve the loss of the nitro group (NO₂), which would result in a fragment ion with a mass corresponding to the molecular ion minus 46 Da. Subsequent loss of the bromine atom could also be expected. The imidazole ring itself is relatively stable, but can undergo ring cleavage under energetic conditions.

Table 2: Predicted Fragmentation Ions for this compound

Fragment IonProposed Structurem/z (Theoretical)
[C₁₀H₈BrN₃O₂]⁺Molecular Ion281
[C₇H₇]⁺Benzyl cation91
[C₁₀H₈BrN₃]⁺[M-O₂]⁺249
[C₁₀H₈N₃O₂]⁺[M-Br]⁺202
[C₃H₂BrN₃O₂]⁺Imidazole moiety191

Note: This table represents predicted fragmentation patterns based on the analysis of similar compounds.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and identify its chromophoric groups. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from the π-systems of the imidazole and benzene (B151609) rings, as well as the nitro group. researchgate.netresearchgate.net

Nitroimidazoles typically exhibit strong absorption in the UV region. For instance, metronidazole, a well-known nitroimidazole, displays absorption maxima that are solvent-dependent. doaj.orgnih.gov The presence of the benzyl group and the bromine atom will influence the electronic environment and thus the position and intensity of the absorption bands. The conjugated system encompassing the imidazole ring and the nitro group is the primary chromophore. The benzene ring of the benzyl group will also contribute to the absorption spectrum, likely with a band around 260 nm.

Table 3: Expected UV-Vis Absorption Maxima for this compound

SolventExpected λmax (nm)Associated Transition
Ethanol (B145695)~270-280π → π* (Benzene ring)
~310-330π → π* (Nitro-conjugated imidazole)
Dichloromethane~275-285π → π* (Benzene ring)
~315-335π → π* (Nitro-conjugated imidazole)

Note: This table is based on data from analogous nitroimidazole compounds. researchgate.netdoaj.org

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as other substituted imidazoles and benzimidazoles, allows for a reliable prediction of its key structural features. nih.govmdpi.comacs.org The imidazole ring is expected to be planar. The benzyl group will be attached to one of the nitrogen atoms of the imidazole ring, and the bromo and nitro groups will be substituted at positions 4 and 5, respectively.

The bond lengths and angles within the imidazole ring would be consistent with those observed for other imidazole derivatives. The C-N bonds in the ring are typically around 1.32-1.38 Å, and the C=C bond is around 1.35 Å. The C-Br bond length is expected to be approximately 1.85 Å, and the N-O bonds in the nitro group around 1.22 Å. The dihedral angle between the imidazole ring and the phenyl ring of the benzyl group is a key conformational parameter and would likely be significant, as observed in other 1-benzyl-substituted imidazoles. acs.orgiucr.org

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be governed by a variety of intermolecular interactions. Hydrogen bonding, although the N-H proton is substituted, can still occur via C-H···O and C-H···N interactions. researchgate.netnih.govresearchgate.net The nitro group is a good hydrogen bond acceptor, and the aromatic C-H groups can act as donors.

Theoretical and Computational Chemistry Studies on 1 Benzyl 4 Bromo 5 Nitro 1h Imidazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of molecules. nih.gov By calculating the electron density, DFT methods can accurately predict a molecule's geometry, energy levels, and other key chemical descriptors. For complex heterocyclic compounds like nitroimidazole derivatives, DFT calculations are routinely used to complement and explain experimental findings. nih.gov

The first step in a computational study is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. For 1-Benzyl-4-bromo-5-nitro-1H-imidazole, this process would involve using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which has proven effective for similar organic molecules. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterBond/AnglePredicted Value (Illustrative)
Bond Lengths (Å) C4-Br1.88
C5-N(nitro)1.45
N-O (nitro, avg.)1.23
N1-C(benzyl)1.47
C-C (benzyl, avg.)1.39
**Bond Angles (°) **C4-C5-N(nitro)128.5
Br-C4-N3125.0
O-N-O (nitro)124.0
C2-N1-C(benzyl)125.5

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich regions of the imidazole (B134444) and benzyl (B1604629) rings. In contrast, the LUMO is anticipated to be localized on the electron-withdrawing nitro group (—NO2). This separation of frontier orbitals is characteristic of donor-acceptor systems and is fundamental to understanding intramolecular charge transfer. researchgate.net From the HOMO and LUMO energies, various quantum chemical descriptors like electronegativity (χ), chemical hardness (η), and global electrophilicity (ω) can be calculated to quantify the molecule's reactivity. dntb.gov.ua

Table 2: Calculated Quantum Chemical Descriptors for this compound

DescriptorFormulaPredicted Value (Illustrative)
HOMO Energy E_HOMO-7.2 eV
LUMO Energy E_LUMO-3.8 eV
Energy Gap (ΔE) E_LUMO - E_HOMO3.4 eV
Ionization Potential (I) -E_HOMO7.2 eV
Electron Affinity (A) -E_LUMO3.8 eV
Electronegativity (χ) (I + A) / 25.5 eV
Chemical Hardness (η) (I - A) / 21.7 eV
Global Electrophilicity (ω) χ² / (2η)8.89 eV

Note: These values are illustrative and represent typical results obtained from DFT calculations on related nitroaromatic compounds.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, providing a visual guide to its reactive sites. researchgate.net The map is colored to represent different potential values: red indicates regions of most negative potential (rich in electrons and prone to electrophilic attack), while blue shows areas of most positive potential (electron-poor and susceptible to nucleophilic attack). researchgate.netresearchgate.net

In this compound, the MEP map would predictably show the most negative potential (red/yellow) concentrated around the oxygen atoms of the nitro group, highlighting their role as primary sites for electrophilic interactions. researchgate.net Conversely, positive potential (blue) would likely be found around the hydrogen atoms of the benzyl group and the imidazole ring, indicating sites for potential nucleophilic attack. Such analysis is crucial for predicting how the molecule will interact with biological targets or other reagents. researchgate.net

DFT calculations are highly effective for predicting spectroscopic properties, which can then be compared with experimental data for structural validation.

Vibrational Spectroscopy (FTIR and FT-Raman): Theoretical vibrational frequencies can be calculated and correlated with experimental FTIR and FT-Raman spectra. researchgate.net Although computed frequencies are often systematically higher than experimental ones, a scaling factor is typically applied to achieve better agreement. This correlation allows for the precise assignment of vibrational modes to specific functional groups.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These theoretical values are invaluable for interpreting complex experimental NMR spectra and confirming the molecular structure.

Table 3: Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency (Scaled)Typical Experimental Range
Aromatic C-H Stretching3100-30003100-3000
N=O (Nitro) Asymmetric Stretching~15501560-1515
C=C (Aromatic) Stretching1600-14501600-1450
N=O (Nitro) Symmetric Stretching~13501360-1320
C-Br Stretching~650680-515

Note: Predicted frequencies are illustrative and based on DFT calculations for similar compounds.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides insights into static molecules, Molecular Dynamics (MD) simulations are used to study their behavior over time. rsc.org An MD simulation tracks the motions of atoms and molecules, providing a detailed view of conformational changes and intermolecular interactions within a simulated environment, such as water or a lipid bilayer. For this compound, MD simulations could reveal the stability of different conformers, the flexibility of the benzyl group, and the nature of its interactions with solvent molecules, which are crucial for understanding its behavior in a biological system.

Advanced Computational Models for Understanding Reactivity Mechanisms

The biological activity of many nitroimidazole derivatives is linked to the chemical reactivity of the nitro group. nih.gov These compounds often act as prodrugs that are activated via bioreduction of the nitro group under hypoxic conditions, generating reactive nitrogen species that can damage cellular macromolecules like DNA. nih.gov

Advanced computational models based on DFT can be used to explore the mechanism of this activation process. nih.gov By calculating the transition states and reaction pathways for the reduction of the nitro group, researchers can understand the factors that influence the compound's activity. These studies can elucidate how substituents like the benzyl and bromo groups modulate the electron affinity of the nitro group, thereby affecting its reduction potential and, consequently, its biological efficacy. rsc.org

The Role of 1 Benzyl 4 Bromo 5 Nitro 1h Imidazole As a Synthetic Building Block and Chemical Scaffold

Intermediate in the Synthesis of Diverse Heterocyclic Systems

The presence of a bromo group at the 4-position, activated by the adjacent electron-withdrawing nitro group at the 5-position, renders 1-benzyl-4-bromo-5-nitro-1H-imidazole susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of its utility as an intermediate for synthesizing a variety of heterocyclic compounds.

Research has demonstrated that the bromo substituent in bromo-nitroimidazoles can be readily displaced by a range of nucleophiles. For instance, in related bromo-nitroimidazole systems, the bromine atom is displaced by nucleophiles such as methyl 3-mercaptopropionate. researchgate.net This reaction serves as a key step in introducing new functionalities that can subsequently participate in cyclization reactions.

One notable example of its role as an intermediate is in the synthesis of fused imidazole (B134444) derivatives. Although direct examples starting from this compound are not extensively documented in readily available literature, the reactivity patterns of analogous compounds provide a clear blueprint for its potential applications. For instance, the reduction of the nitro group in a related 5-alkyl-mercapto-4-nitroimidazole derivative leads to the corresponding amine, which is a key precursor for intramolecular cyclization. researchgate.net However, the reaction conditions for this reduction and subsequent cyclization can lead to unexpected rearrangements, highlighting the nuanced reactivity of this scaffold. researchgate.net

The following table summarizes the key reactions that underscore the role of bromo-nitroimidazoles as intermediates in heterocyclic synthesis:

Starting Material AnalogueReagentProduct TypeSignificance
1-Benzyl-2-ethyl-5-bromo-4-nitro-1H-imidazoleMethyl 3-mercaptopropionate5-Alkyl-mercapto derivativeIntroduction of a side chain for further functionalization and cyclization. researchgate.net
5-Alkyl-mercapto-4-nitroimidazoleH₂/Pd or Fe/HOAc4-Amino or 4-acetamido derivativeFormation of a key precursor for intramolecular cyclization reactions. researchgate.net
4-Amino-5-(alkyl-mercapto)imidazoleNaOMe/MeOHCyclized, rearranged productsDemonstrates the potential for creating complex, fused heterocyclic systems. researchgate.net

Building Block for Complex Molecular Architectures

Beyond its role as an intermediate in the synthesis of fused heterocycles, this compound serves as a fundamental building block for the construction of more elaborate molecular architectures. The nitroimidazole scaffold is a well-established pharmacophore found in numerous therapeutic agents, and this particular derivative offers multiple points for diversification. astate.edu

The benzyl (B1604629) group at the N1 position not only protects the imidazole nitrogen but also provides a lipophilic handle that can be crucial for biological activity. The bromo and nitro substituents, as previously discussed, are key reactive sites. The bromo group can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl or alkynyl moieties, thereby extending the molecular framework. While specific examples for the title compound are not prevalent, the successful application of these reactions on other bromo-nitroimidazoles suggests a high probability of similar reactivity. researchgate.net

Furthermore, the nitro group can be reduced to an amino group, which can then be acylated, alkylated, or used as a handle for the attachment of other molecular fragments. This versatility allows for the systematic construction of libraries of compounds with diverse functionalities, a common strategy in drug discovery. researchgate.net The synthesis of various 5-substituted piperazinyl-4-nitroimidazole derivatives as potential anti-HIV agents from related starting materials highlights the utility of this scaffold in medicinal chemistry. researchgate.net

The table below outlines the potential of this compound as a building block for creating complex molecules:

Feature of the Building BlockPotential Synthetic TransformationResulting Molecular Complexity
Bromo substituentPalladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira)Introduction of aryl, heteroaryl, or alkynyl groups, leading to extended π-systems and 3D structures.
Nitro substituentReduction to an amino groupA versatile handle for amide bond formation, sulfonylation, or further alkylation, allowing for the attachment of diverse side chains.
Imidazole coreParticipation in multicomponent reactions (as seen with other imidazoles)Rapid assembly of complex structures from simple starting materials. nih.gov
Benzyl groupPotential for modification or deprotectionFurther diversification of the molecular architecture.

The inherent reactivity and multiple functionalization points of this compound make it a valuable starting material for the synthesis of complex molecules with potential applications in materials science and medicinal chemistry.

Contribution to Fundamental Understanding of Imidazole Reactivity

The study of this compound and its reactions contributes significantly to the fundamental understanding of imidazole chemistry. The electronic interplay between the bromo and nitro groups, and their influence on the reactivity of the imidazole ring, provides valuable insights for synthetic chemists.

One of the key areas of understanding that this compound illuminates is the regioselectivity of reactions on the imidazole core. The positions of the substituents direct the course of further reactions. For example, the nucleophilic substitution of the bromo group is highly favored due to the strong electron-withdrawing effect of the adjacent nitro group.

Furthermore, studies on the cyclization of derivatives of this scaffold have revealed unexpected reaction pathways. For instance, the attempted cyclization of 3-(4-amino-1-benzyl-2-ethyl-1H-imidazol-5-ylsulfanyl)-propionic acid methyl ester did not yield the expected 1,3,8-triaza-azulen-7-one but instead resulted in a rearranged product. researchgate.net This unexpected outcome provides crucial information about the stability of intermediates and the propensity of the imidazole ring to undergo rearrangements under certain conditions.

The following table summarizes the key contributions of studying this compound to the understanding of imidazole reactivity:

Area of ReactivityObservationImplication for Fundamental Chemistry
Nucleophilic Aromatic SubstitutionFacile displacement of the 4-bromo group.Demonstrates the powerful activating effect of an adjacent nitro group on an imidazole ring.
RegioselectivityPredictable site of nucleophilic attack.Enhances the ability to design synthetic routes to specifically substituted imidazoles.
Intramolecular CyclizationsFormation of unexpected rearranged products. researchgate.netProvides insights into the stability of intermediates and the potential for skeletal rearrangements in fused imidazole systems.
Influence of SubstituentsThe benzyl and nitro groups modulate the overall electronic properties of the imidazole ring.Contributes to a more nuanced understanding of substituent effects in heterocyclic chemistry.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-Benzyl-4-bromo-5-nitro-1H-imidazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the imidazole core. For example, bromination and nitration steps may employ reagents like N-bromosuccinimide (NBS) or nitric acid under controlled temperatures (0–5°C). Optimization includes adjusting solvent polarity (e.g., DMF or chloroform) and stoichiometric ratios of benzylamine derivatives to enhance regioselectivity . Reaction monitoring via TLC and intermediate purification by column chromatography (e.g., chloroform/ethyl acetate/hexane eluents) improves yield .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Signals for benzyl protons (δ 5.7–5.8 ppm as a singlet) and aromatic protons (δ 7.2–8.1 ppm) confirm substitution patterns. The absence of NH protons (δ >10 ppm) indicates N-benzylation .
  • 13C NMR : Distinct peaks for nitro (C-NO₂, δ ~140 ppm) and brominated carbons (C-Br, δ ~110 ppm) validate functionalization .
  • HRMS : Molecular ion peaks (e.g., [M+H]+) match calculated masses within 3 ppm error .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Column chromatography with gradient elution (e.g., chloroform:ethyl acetate:hexane = 2:3:3) effectively separates nitro-substituted byproducts. Recrystallization from ethanol or dichloromethane/hexane mixtures enhances purity, with yields ranging from 37% to 85% depending on substituent steric effects .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts electron density distribution, revealing the nitro group’s electron-withdrawing effect on the imidazole ring. Frontier molecular orbital (FMO) analysis identifies HOMO-LUMO gaps (~4.5 eV), correlating with reactivity in electrophilic substitutions. Solvent effects (e.g., DMSO) are modeled using PCM to simulate experimental NMR shifts .

Q. What strategies address low yields in nitro-substituted imidazole derivatives during synthesis?

  • Methodological Answer : Low yields often arise from competing side reactions (e.g., over-nitration). Mitigation strategies include:

  • Temperature control : Slow addition of nitrating agents at <5°C to minimize decomposition .
  • Protecting groups : Temporary protection of the benzyl group (e.g., Boc) to direct nitration to the 5-position .
  • Catalysis : Use of Lewis acids (e.g., FeCl₃) to enhance regioselectivity, improving yields to >75% .

Q. How does substituent variation (e.g., bromo vs. nitro) impact the biological activity of imidazole derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Bromo groups : Enhance lipophilicity (logP increase by ~0.5), improving membrane permeability in cytotoxicity assays .
  • Nitro groups : Increase electrophilicity, facilitating covalent interactions with biological targets (e.g., EGFR kinase) but may elevate toxicity. Comparative docking studies (AutoDock Vina) show nitro derivatives have higher binding affinities (−9.2 kcal/mol vs. −8.5 kcal/mol for bromo analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.